Methyl 3-amino-4-bromothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-4-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSWLXPUUCBUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693522 | |
| Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161833-42-7 | |
| Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Suzuki Cross-Coupling Precursor Synthesis
This compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions to generate biphenyl derivatives. For example, treatment of VI with (3,4-dichlorophenyl)boronic acid in the presence of Na₂CO₃ and tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) in 1,4-dioxane/water (4:1) at 80°C for 6 hours yields methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate (VII ) in 90% yield. Although this method focuses on downstream applications, it underscores the versatility of VI in constructing complex heterocyclic systems.
Bromination with Alternative Reagents
Preliminary studies suggest that N-bromosuccinimide (NBS) in dimethylformamide (DMF) could serve as a milder brominating agent, but yields remain inferior to the Br₂/acetic acid system. For instance, substituting Br₂ with NBS (1.1 equiv) in DMF at 0°C results in only 18% conversion to VI , with significant recovery of unreacted starting material.
Mechanistic Insights and Regiochemical Control
The regioselectivity of bromination at the 4-position of the thiophene ring is governed by the electron-donating amino group (-NH₂) at the 3-position. Density functional theory (DFT) calculations indicate that the amino group activates the ring toward electrophilic attack, with the highest electron density localized at the 4- and 5-positions. Steric effects from the methyl ester at the 2-position further direct bromine to the 4-position, minimizing competition at the 5-position.
Figure 1: Regiochemical Influence of Substituents on Thiophene Bromination
(Illustrative diagram showing electron density distribution and bromine attack sites)
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 3.86 (s, 3H, COOCH₃), 5.64 (br s, 2H, NH₂), 7.30 (s, 1H, thiophene-H).
-
¹³C NMR (126 MHz, CDCl₃) : δ 51.5 (COOCH₃), 100.3 (C-Br), 102.4 (C-NH₂), 128.0 (C-thiophene), 150.3 (C-O), 164.1 (C=O).
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HRMS (ESI+) : m/z calculated for C₆H₇BrNO₂S [M + H]⁺: 235.9376; found: 235.9373.
Table 2: Comparative Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | 3.86 ppm (ester methyl), 5.64 ppm (NH₂) |
| ¹³C NMR | 164.1 ppm (C=O), 100.3 ppm (C-Br) |
| HRMS | 235.9373 [M + H]⁺ (Δ = -0.0003) |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-bromothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3-amino-4-bromothiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of methyl 3-amino-4-bromothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 3-amino-4-bromothiophene-2-carboxylate
- CAS No.: 161833-42-7
- Molecular Formula: C₆H₆BrNO₂S
- Molecular Weight : 236.08 g/mol
Structural Features :
This compound is a thiophene derivative with three key functional groups:
Bromo substituent (-Br) at position 4, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
Methyl ester (-COOCH₃) at position 2, influencing solubility and stability .
Applications :
Primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of folate uptake inhibitors and heterocyclic scaffolds .
Comparison with Structurally Similar Compounds
A detailed comparison of key analogs is provided below, focusing on substituent effects, reactivity, and applications.
Substituent and Molecular Weight Comparison
Reactivity and Functional Group Impact
- Bromo Substituent (C4) :
- Methyl Substituent (C4) :
- Ethyl Ester vs. Methyl Ester: Ethyl esters (e.g., Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate) exhibit increased lipophilicity, altering solubility in organic solvents .
Solubility and Stability
- This compound: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the polar bromo and amino groups . Stability: Susceptible to hydrolysis under strong acidic/basic conditions owing to the ester group .
- Methyl 3-amino-4-methylthiophene-2-carboxylate: Higher solubility in less polar solvents (e.g., THF, chloroform) due to the hydrophobic methyl group .
Key Research Findings
Electronic Effects
- Bromo analogs exhibit a 0.3–0.5 eV reduction in HOMO-LUMO gaps compared to methyl derivatives, as inferred from substituent electronegativity .
Biological Activity
Methyl 3-amino-4-bromothiophene-2-carboxylate is a heterocyclic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a thiophene ring and various functional groups, enables it to interact with multiple biological targets, making it a subject of interest for drug development and other applications.
Chemical Structure and Properties
- Molecular Formula : C₆H₆BrNO₂S
- Molecular Weight : 220.09 g/mol
- IUPAC Name : this compound
The compound's structure allows it to participate in various chemical reactions, influencing its biological activity. The presence of the bromine atom and amino group contributes to its reactivity and potential interactions with biological molecules.
This compound exhibits its biological activity primarily through:
- Enzyme Modulation : It may interact with specific enzymes, altering their activity, which can lead to therapeutic effects.
- Receptor Binding : The compound could bind to various receptors in the body, influencing physiological responses.
- Chemical Reactivity : Its ability to form hydrogen bonds and engage in π-π stacking enhances its interaction with biological macromolecules.
Medicinal Chemistry
The compound serves as a building block for synthesizing more complex molecules that have potential pharmaceutical applications. It has been explored for:
- Antimicrobial Properties : Studies have indicated that derivatives of this compound may possess significant antimicrobial activity against various pathogens.
- Anticancer Activity : Research has shown promising results in inhibiting the proliferation of cancer cells, particularly in vitro studies against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal cancer) .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Studies :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-amino-4-bromothiophene-2-carboxylate, and what methodological considerations are critical?
- Answer : A key method involves Suzuki-Miyaura cross-coupling using this compound as a substrate. For example, in the synthesis of analogs, (4-phenoxyphenyl)boronic acid is coupled with the bromothiophene derivative using [Pd(PPh₃)₄] as a catalyst, Na₂CO₃ as a base, and a 1,4-dioxane/water solvent system at 80°C . Critical considerations include catalyst loading (e.g., 5 mol% Pd), solvent ratios (4:1 dioxane/H₂O), and purification via column chromatography (petroleum ether/ethyl acetate).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structure determination. ORTEP-III (via WinGX suite) provides graphical representations of thermal ellipsoids .
- NMR/IR : Infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl), while ¹H/¹³C NMR resolves aromatic protons and substituent effects. For example, the bromine atom induces distinct deshielding in adjacent protons .
Q. What are the typical reactivity patterns of this compound in organic synthesis?
- Answer : The bromine at the 4-position is reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group enables nucleophilic substitution or condensation. The methyl ester can undergo hydrolysis to carboxylic acid derivatives under basic conditions .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling conditions for this compound to improve yield and selectivity?
- Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to balance activity and cost.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with dioxane/water systems for solubility and reaction efficiency.
- Base Selection : Evaluate Na₂CO₃ vs. K₃PO₄ for pH control and side-product minimization .
- Temperature/Time : Higher temperatures (80–100°C) may accelerate coupling but risk decomposition. Monitor via TLC or LC-MS .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?
- Answer :
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to validate proposed structures.
- Twinned Crystals : If X-ray data shows twinning (common in brominated thiophenes), employ SHELXL's TWIN command for refinement .
Q. What computational strategies are effective for predicting the biological activity or electronic properties of this compound derivatives?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
- Molecular Docking : Simulate interactions with target proteins (e.g., folate receptors) using AutoDock Vina, leveraging the compound’s aromatic and hydrogen-bonding motifs .
- QSAR Models : Corrogate substituent effects (e.g., bromine vs. methyl) with biological activity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
